Cycloate
CAS No.: 1134-23-2
Cat. No.: VC0524705
Molecular Formula: C11H21NOS
Molecular Weight: 215.36 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1134-23-2 |
|---|---|
| Molecular Formula | C11H21NOS |
| Molecular Weight | 215.36 g/mol |
| IUPAC Name | S-ethyl N-cyclohexyl-N-ethylcarbamothioate |
| Standard InChI | InChI=1S/C11H21NOS/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h10H,3-9H2,1-2H3 |
| Standard InChI Key | DFCAFRGABIXSDS-UHFFFAOYSA-N |
| SMILES | CCN(C1CCCCC1)C(=O)SCC |
| Canonical SMILES | CCN(C1CCCCC1)C(=O)SCC |
| Appearance | Solid powder |
| Boiling Point | 145 °C at 10 mm Hg |
| Colorform | Colorless liquid Oily |
| Flash Point | 139 °C (TAG OPEN CUP) |
| Melting Point | 11.5 °C |
Introduction
Chemical Identity and Physicochemical Properties
Cycloate (CAS No. 1134-23-2) belongs to the thiocarbamate class of herbicides, characterized by a sulfur-containing carbamate structure. Its IUPAC name, S-ethyl cyclohexyl(ethyl)carbamothioate, reflects the ethyl and cyclohexyl substituents attached to the thiocarbamate backbone.
Structural and Physical Characteristics
The compound exists as a colorless to amber liquid at room temperature, with a density of 1.0156 g/cm³ and a vapor pressure of 0.002 Pa at 25°C . Its low water solubility (85 mg/L at 22°C) and moderate octanol-water partition coefficient () suggest a propensity for bioaccumulation in lipid-rich tissues . Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Melting Point | 11.5°C |
| Boiling Point | 145°C (10 Torr) |
| Refractive Index | 1.5500 |
| Flash Point | >100°C |
| Hydrolysis Half-Life (pH 7) | 4–8 weeks (soil) |
Synthesis and Industrial Production
Cycloate is synthesized via the reaction of cyclohexylamine with ethyl chlorothioformate, followed by purification to achieve technical-grade material (73.9% active ingredient) . Industrial formulations typically incorporate emulsifiable concentrates to enhance field applicability.
Agricultural Applications and Usage Patterns
Target Crops and Weed Species
Cycloate demonstrates pre-emergent herbicidal activity against Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyard grass), and Cyperus esculentus (yellow nutsedge) . In the U.S., its use is concentrated on sugar beets (288,000 acres annually), with minor applications on spinach (8,000 acres) and garden beets (8,000 acres) .
Application Methods
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Soil Incorporation: Mechanical tillage or chemigation ensures uniform distribution in the root zone .
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Application Rates: 2.5–4.0 lb active ingredient/acre, depending on soil type and weed pressure .
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Formulations: Emulsifiable concentrates (e.g., RO-NEET® 6E) dominate the market due to their stability under field conditions .
Environmental Fate and Ecotoxicological Impact
Degradation Pathways
Cycloate undergoes rapid microbial degradation in aerobic soils, with a half-life of 15–30 days. Primary metabolites include:
Ecotoxicity Profile
| Organism | LC50/EC50 (mg/L) | Endpoint |
|---|---|---|
| Daphnia magna | 2.1 | 48-hour immobilization |
| Oncorhynchus mykiss | 4.7 | 96-hour mortality |
| Apis mellifera | 22.5 | Contact toxicity |
Aquatic invertebrates exhibit heightened sensitivity, necessitating buffer zones to protect adjacent water bodies .
Mammalian Toxicology and Health Risks
Acute and Chronic Toxicity
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Dermal Absorption: 16% penetration in rodent models, necessitating protective equipment during handling .
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Neurotoxic Effects: Chronic exposure linked to Wallerian degeneration in sciatic nerves and lesions in the medulla oblongata .
Dietary Exposure Concerns
The U.S. EPA’s 2020 risk assessment identified chronic dietary exposure exceeding the population-adjusted dose (cPAD) for infants (270% of cPAD), primarily via drinking water contamination . Mitigation strategies include enhanced groundwater monitoring and application rate caps.
Regulatory Status and Risk Mitigation
Emerging Alternatives
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Bioherbicides: Alternaria alternata strains for nutsedge suppression.
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Precision Agriculture: Sensor-based spot spraying to reduce application volumes by 70%.
Metabolic Pathways in Plants
Radish (Raphanus sativus) metabolism studies revealed 12 novel metabolites, including:
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Malonyl-glucosides: Phase II conjugation products enhancing water solubility .
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Thiolactic acid derivatives: Terminal metabolites from glutathione conjugation pathways .
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enabled detection at 20 ppb levels, demonstrating cycloate’s rapid translocation in leaf tissues .
Future Research Directions
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Neurotoxicity Mechanisms: Elucidate the role of acetylcholinesterase inhibition in mammalian models.
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Nanoformulations: Develop encapsulation systems to reduce volatilization losses.
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Soil Microbiome Interactions: Characterize Pseudomonas spp. involved in accelerated degradation.
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